molecular formula C20H17FN2O3 B5913865 1-allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913865
M. Wt: 352.4 g/mol
InChI Key: POCVUCZZLNYIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential use in various fields of research, including medicinal chemistry, drug discovery, and biological studies.

Scientific Research Applications

1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in various research fields. It has shown promising results in the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for imaging and sensing applications. Additionally, it has been investigated for its antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. It may also act by disrupting the cell membrane and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been found to induce apoptosis in cancer cells and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity towards cancer cells and bacteria. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several potential future directions for research. One direction is the development of new drugs based on this compound for the treatment of cancer, bacterial infections, and inflammatory diseases. Another direction is the use of this compound as a fluorescent probe for imaging and sensing applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other molecules.

Synthesis Methods

1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process involving condensation, cyclization, and oxidation reactions. The starting materials for the synthesis are 2-fluorobenzylamine and allyl isocyanate, which undergo condensation to form the intermediate product. The intermediate product is then cyclized using phosphorous oxychloride to form the quinoline ring. Finally, the quinoline ring is oxidized using potassium permanganate to form the target compound.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-2-11-23-16-10-6-4-8-14(16)18(24)17(20(23)26)19(25)22-12-13-7-3-5-9-15(13)21/h2-10,24H,1,11-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCVUCZZLNYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5655176

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